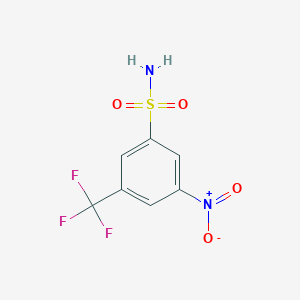
2-(oxan-3-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxan-3-yl)-2-oxoacetic acid, also known as oxanilic acid, is a naturally occurring organic compound with a wide range of applications in the field of chemistry. It is an important intermediate in the synthesis of many compounds, including drugs, pesticides, and other organic compounds. Oxanilic acid is also widely used as a reagent in laboratory experiments.
Scientific Research Applications
Oxanilic acid is widely used in scientific research. It is often used as a reagent in organic synthesis, as it is a versatile intermediate that can be used to synthesize a variety of compounds. It is also used in the synthesis of drugs, pesticides, and other organic compounds. Additionally, 2-(oxan-3-yl)-2-oxoacetic acid acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-(oxan-3-yl)-2-oxoacetic acid acid is complex. It is thought to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. In addition, this compound acid is thought to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
Oxanilic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound acid has anti-inflammatory and analgesic properties. Additionally, this compound acid has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Oxanilic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile intermediate that can be used to synthesize a variety of compounds. However, 2-(oxan-3-yl)-2-oxoacetic acid acid is also sensitive to air and light, which can limit its use in certain experiments.
Future Directions
Oxanilic acid has many potential applications in the field of chemistry and scientific research. One potential future direction is the development of new synthetic methods for the production of 2-(oxan-3-yl)-2-oxoacetic acid acid. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound acid, as well as to develop new applications for its use. Additionally, further research could be conducted to explore the potential therapeutic uses of this compound acid, such as its use as an anti-inflammatory or analgesic agent. Finally, further research could be conducted to explore the potential of this compound acid as a reagent in organic synthesis.
Synthesis Methods
Oxanilic acid can be synthesized through several different methods. The most common method is the oxidation of 2-amino-3-hydroxybutyric acid, which is a reaction that is catalyzed by a variety of oxidizing agents. Other methods include the oxidation of 2-amino-3-hydroxypropionic acid and the hydrolysis of oxalyl chloride.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxan-3-yl)-2-oxoacetic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-hydroxytetrahydrofuran", "acetic anhydride", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 3-hydroxytetrahydrofuran is reacted with acetic anhydride in the presence of sulfuric acid to form 2-acetoxytetrahydrofuran.", "Step 2: The resulting product from step 1 is then reacted with sodium acetate in water to form 2-(oxan-3-yl)acetic acid.", "Step 3: The final step involves the oxidation of 2-(oxan-3-yl)acetic acid with a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide to form 2-(oxan-3-yl)-2-oxoacetic acid." ] } | |
CAS RN |
1935408-76-6 |
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



